molecular formula C8H8ClFO B1299264 3-Fluoro-4-methoxybenzyl chloride CAS No. 351-52-0

3-Fluoro-4-methoxybenzyl chloride

Cat. No.: B1299264
CAS No.: 351-52-0
M. Wt: 174.6 g/mol
InChI Key: DDAXEANMRGIVDY-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzyl chloride is a versatile organic compound characterized by the presence of fluorine, methoxy, and chloride functional groups. The molecular formula of this compound is C8H8ClFO, and it has a molecular weight of 174.6 g/mol.

Preparation Methods

The synthesis of 3-Fluoro-4-methoxybenzyl chloride typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane . Another approach involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective functionalization of glycoside substrates . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

3-Fluoro-4-methoxybenzyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Synthesis

3-Fluoro-4-methoxybenzyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the development of drugs targeting neurological and cardiovascular conditions.

Case Study: Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent activity against cancer cell lines. For instance, a study highlighted the synthesis of N-acryloyl derivatives from this compound, which showed superior antiproliferative activity against MiaPaCa-2 pancreatic carcinoma cells compared to traditional anticancer drugs like irinotecan .

Compound Activity (pIC50) Solubility (µM) Notes
3-Fluoro-4-methoxybenzylidene>84 (poor)High potency but low solubility
Irinotecan--Standard comparison drug

Agrochemical Development

The compound is also utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. Its fluorinated structure contributes to improved biological activity, making it valuable in agricultural applications.

Application Example: Pesticide Formulation
Research indicates that incorporating this compound into pesticide formulations can significantly improve crop yields by providing better pest resistance and efficacy .

Material Science

In material science, this compound is employed in the development of advanced materials such as polymers and coatings. These materials benefit from enhanced durability and chemical resistance due to the fluorine substituent.

Material Properties Table

Property Description
Chemical StructureContains fluorine for enhanced properties
DurabilityImproved resistance to degradation
ApplicationsCoatings, advanced polymer formulations

Research in Organic Chemistry

As a reagent in organic synthesis, this compound allows chemists to explore new chemical reactions and pathways. Its reactivity facilitates various transformations that are essential for synthesizing complex molecules.

Research Findings: Reaction Pathways
Studies have shown that this compound can undergo nucleophilic aromatic substitution reactions, making it an important building block for synthesizing other fluorinated compounds .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzyl chloride involves its reactivity with various molecular targets. In substitution reactions, the chloride group is typically replaced by a nucleophile, resulting in the formation of a new chemical bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through the catalytic action of palladium, which facilitates the transfer of organic groups between reactants .

Comparison with Similar Compounds

3-Fluoro-4-methoxybenzyl chloride can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

3-Fluoro-4-methoxybenzyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and analgesic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound (C9H10ClF O) features a benzene ring substituted with a fluorine atom and a methoxy group at the para position relative to the chloride. This specific arrangement contributes to its unique pharmacological properties. The compound's structure can be represented as follows:

Structure C6H4(Cl)(F)(OCH3)\text{Structure }\text{C}_6\text{H}_4(\text{Cl})(\text{F})(\text{OCH}_3)

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines. For instance, it has been shown to inhibit tubulin polymerization, leading to apoptosis in MCF-7 cells. The underlying mechanism involves the modulation of apoptotic markers, where it downregulates anti-apoptotic proteins such as Bcl2 and survivin while upregulating pro-apoptotic proteins like Bax .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-70.075Inhibition of tubulin polymerization
Hs578T0.033Induction of apoptosis
MDA-MB-2310.620Modulation of apoptotic pathways

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound is particularly potent against MCF-7 cells.

Analgesic Activity

In addition to its anticancer properties, this compound has shown promise as an analgesic agent. In animal models, compounds with similar structural features exhibited significant analgesic effects compared to standard treatments like ketorolac. For example, one study found that a related compound had an ED50 of 7.43 µg/kg, indicating a potency much higher than conventional analgesics .

Table 2: Analgesic Potency Comparison

CompoundED50 (µg/kg)Relative Potency
Compound 402620Baseline
Ketorolac2800Baseline
Compound 617.43~350-fold more potent

Case Studies and Research Findings

  • Anticancer Efficacy : A study focusing on various derivatives of fluorinated compounds found that those with a methoxy group displayed enhanced anticancer activity against pancreatic cancer cell lines (MiaPaCa-2 and Panc-1). The introduction of the methoxy group was crucial for increasing cytotoxicity and improving bioavailability .
  • Mechanistic Insights : Another research effort highlighted the interaction between fluorinated compounds and cellular pathways involved in cancer progression. The study utilized docking simulations to reveal how these compounds could effectively bind to targets involved in tumor growth regulation .
  • Comparative Analyses : A comparative analysis of various fluorinated benzyl derivatives indicated that those with methoxy substitutions consistently outperformed their non-fluorinated counterparts in both antiproliferative and analgesic assays, reinforcing the significance of these substituents in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-4-methoxybenzyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps (Scheme 1):

Reduction of 3-fluoro-4-methoxybenzoic acid to the corresponding benzyl alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C .

Chlorination of the benzyl alcohol using cyanuric chloride (1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione) in dichloromethane (DCM) at room temperature for 1.5 hours.

Critical Parameters:

  • Purity of LiAlH₄ : Moisture contamination reduces efficacy; use freshly opened reagent.
  • Temperature Control : Exothermic reactions during reduction require strict cooling.
  • Stoichiometry : A 1:1.2 molar ratio (alcohol:cyanuric chloride) minimizes side products.

Yield Optimization (from ):

StepYield RangeKey Factor
Reduction85–90%Excess LiAlH₄ (1.5 eq)
Chlorination75–80%Slow reagent addition

Q. How is this compound characterized, and what spectral markers are diagnostic?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for benzyl CH₂Cl protons at δ 4.6–4.8 ppm (split into a singlet due to adjacent electronegative groups). Methoxy (-OCH₃) appears as a singlet at δ 3.8–3.9 ppm .
    • ¹³C NMR : The benzylic carbon (CH₂Cl) resonates at δ 45–50 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak [M]⁺ at m/z 174.5 (C₈H₈ClFO⁺) with chlorine isotope pattern (3:1 ratio for M⁺ and M+2) confirms molecular weight .

Validation Tips : Compare with commercial reference spectra (e.g., NIST) to rule out impurities like residual benzyl alcohol.

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and a lab coat. Avoid latex gloves (permeability to chlorinated compounds) .
  • Ventilation : Conduct reactions in a fume hood; benzyl chlorides are lachrymators and respiratory irritants.
  • Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and adsorb using vermiculite. Do not induce vomiting if ingested; rinse mouth and seek immediate medical aid .

Advanced Research Questions

Q. How do electron-withdrawing (fluoro) and donating (methoxy) substituents affect the reactivity of this compound in nucleophilic substitutions?

Methodological Answer :

  • Electronic Effects :
    • The fluoro group (-F) at position 3 enhances electrophilicity of the benzylic carbon via inductive (-I) effects, accelerating SN2 reactions.
    • The methoxy group (-OCH₃) at position 4 donates electrons via resonance (+R), which may stabilize transition states in aromatic substitutions but competes with the -F’s inductive effects .

Experimental Design :

  • Compare reaction rates with analogs (e.g., 4-methoxybenzyl chloride vs. This compound) in nucleophilic substitutions (e.g., with NaN₃ in DMF). Monitor kinetics via HPLC.

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

Data Contradiction Analysis :

  • Reported MP Range : 46–49°C () vs. 58–60°C (unrelated analog in ).
  • Root Causes :
    • Impurities : Residual solvents (e.g., DCM) lower observed MP. Purify via column chromatography (hexane:EtOAc 9:1) .
    • Polymorphism : Crystallize from anhydrous ether to isolate the stable form.

Validation Protocol :

Perform elemental analysis (C, H, Cl) to confirm purity (>98%).

Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions.

Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during alkylation using this compound?

Methodological Answer :

  • Solvent Choice : Use anhydrous aprotic solvents (e.g., DMF, acetonitrile) to suppress hydrolysis.
  • Base Selection : Employ non-nucleophilic bases (e.g., DBU) instead of K₂CO₃ to avoid OH⁻-mediated degradation.
  • In Situ Monitoring : Track reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 7:3) to halt at 85–90% conversion .

Case Study : Alkylation of vanillin () achieved 75% yield by maintaining H₂O content <0.1% (Karl Fischer titration).

Q. How does the steric environment of this compound influence its utility in synthesizing heterocyclic compounds?

Advanced Application :

  • Pyrimidine Synthesis : The chloride serves as a benzylating agent in cyclization reactions (e.g., with guanidinium chloride to form 2,4-diaminopyrimidines). Steric hindrance from -OCH₃ slows down undesired dimerization .

Optimization :

  • Temperature : Conduct reactions at 60°C (instead of reflux) to balance reactivity and selectivity.
  • Catalyst : Add catalytic ZnCl₂ (0.5 eq) to accelerate benzylation without side products.

Properties

IUPAC Name

4-(chloromethyl)-2-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAXEANMRGIVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366203
Record name 3-Fluoro-4-methoxybenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-52-0
Record name 3-Fluoro-4-methoxybenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methoxybenzyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-methoxybenzyl alcohol (1 g, 6.5 mmol) in dichloromethane (10 mL) were added under ice-cooling triethylamine (1.8 mL, 13 mmol) and methanesulfonyl chloride (0.60 mL, 7 mmol) and the mixture was stirred at room temperature for 30 min. The solvent was evaporated under reduced pressure and the obtained residue was dissolved in ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (1.1 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Fluoro-4-methoxybenzyl chloride
3-Fluoro-4-methoxybenzyl chloride
3-Fluoro-4-methoxybenzyl chloride
3-Fluoro-4-methoxybenzyl chloride
3-Fluoro-4-methoxybenzyl chloride
3-Fluoro-4-methoxybenzyl chloride

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